REACTION_CXSMILES
|
[O-]CC.[Na+].[Na].FS(O)(=O)=O.[CH2:11]([O:13][C:14]1[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=1[C:16]([NH2:18])=[NH:17])[CH3:12].C([O:25][CH:26]=[C:27]([C:33](OCC)=O)[C:28]([O:30][CH2:31][CH3:32])=[O:29])C>C(O)C.C(O)(=O)C.O>[O:25]=[C:26]1[NH:18][C:16]([C:15]2[CH:19]=[CH:20][CH:21]=[CH:22][C:14]=2[O:13][CH2:11][CH3:12])=[N:17][CH:33]=[C:27]1[C:28]([O:30][CH2:31][CH3:32])=[O:29] |f:0.1,3.4,^1:4|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
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Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
2-ethoxybenzamidine fluorosulfonate
|
Quantity
|
206.5 g
|
Type
|
reactant
|
Smiles
|
FS(=O)(=O)O.C(C)OC1=C(C(=N)N)C=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to 13°
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 2.25 hours
|
Duration
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2.25 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 10°
|
Type
|
ADDITION
|
Details
|
Ice was added as necessary
|
Type
|
CUSTOM
|
Details
|
the temperature of the mixture below 20°
|
Type
|
FILTRATION
|
Details
|
The solid material was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(=CN=C(N1)C1=C(C=CC=C1)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 218.7 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |